2-Chloro-5-propoxyphenol
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Overview
Description
2-Chloro-5-propoxyphenol is an organic compound with the molecular formula C9H11ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a propoxy group at the fifth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propoxyphenol typically involves the chlorination of 5-propoxyphenol. One common method is the electrophilic aromatic substitution reaction, where 5-propoxyphenol is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-propoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial or antifungal agent.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-propoxyphenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular processes such as enzyme activity and membrane integrity.
Comparison with Similar Compounds
2-Chlorophenol: Lacks the propoxy group, making it less hydrophobic and potentially less bioactive.
5-Propoxyphenol: Lacks the chlorine atom, which may reduce its reactivity in certain chemical reactions.
2-Chloro-4-propoxyphenol: Similar structure but with the propoxy group at a different position, which can affect its chemical and biological properties.
Uniqueness: 2-Chloro-5-propoxyphenol is unique due to the specific positioning of the chlorine and propoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
IUPAC Name |
2-chloro-5-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNZWVQIMULHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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